2-ethyl-3,4-dihydro-2H-chromene
Description
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H14O/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
CTHZQSCBKROLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Chromene derivatives vary in substituent type, position, and ring saturation. Key analogs include:
| Compound | Substituents/Ring Saturation | Key Structural Features |
|---|---|---|
| 2-Ethyl-3,4-dihydro-2H-chromene | Ethyl (C2), 3,4-dihydro | Enhanced stability; moderate lipophilicity |
| 4-Aryl-4H-chromenes | Aryl (C4), fully unsaturated | Planar structure; extended π-conjugation |
| 2-Phenyl-3,4-dihydro-2H-chromene | Phenyl (C2), 3,4-dihydro | Increased aromatic interactions; higher rigidity |
| 6-Fluoro-2-oxiranyl derivatives | Fluoro (C6), oxiranyl (C2) | Electrophilic reactivity; medicinal intermediates |
Key Differences :
Structure-Activity Relationships (SAR) :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| This compound | 174.23 | 2.8 | 0.15 (water) | Stable under reflux |
| 4-Phenyl-4H-chromene | 222.28 | 3.5 | 0.05 (water) | Light-sensitive |
| 2-Oxiranyl derivatives | 196.20 | 1.9 | 0.20 (water) | Epoxide ring hydrolysis |
Q & A
Q. What are the common synthetic strategies for preparing 2-ethyl-3,4-dihydro-2H-chromene derivatives?
The synthesis typically involves multi-step processes, starting with the construction of the chromene core. A widely used method is the acid- or base-catalyzed condensation of substituted benzaldehydes with ethyl acetoacetate derivatives, followed by cyclization. For example, 4-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine or ammonium acetate to form the chromene backbone . Post-cyclization modifications, such as alkylation or halogenation, introduce substituents like the ethyl group at position 2. Key steps often require optimization of reaction time, temperature (e.g., reflux in phosphoryl oxychloride for 2–4 hours), and purification via column chromatography .
Q. How can the structural integrity of this compound derivatives be confirmed experimentally?
Structural characterization relies on spectroscopic and crystallographic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic signals for the ethyl group (~δ 1.2–1.4 ppm for CH, δ 2.4–2.8 ppm for CH) and the dihydrochromene ring system .
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, the title compound in was analyzed to confirm the bromine substituent's position and planarity of the chromene ring .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1640–1680 cm) .
Q. What biological activities are associated with this compound derivatives?
Chromene derivatives exhibit diverse bioactivities, including anti-inflammatory, anticancer, and anti-HIV properties. These effects are linked to their ability to interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking. For instance, indole-fused chromenes ( ) show affinity for serotonin receptors, while fluorinated analogs ( ) target neurodegenerative pathways .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
Stereocontrol often requires chiral catalysts or resolution techniques. For example, describes a novel process for converting (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to its (2R)-epimer using stereospecific reagents. Chiral HPLC or enzymatic resolution can separate enantiomers, while X-ray crystallography validates configurations .
Q. How do researchers resolve contradictions in biological activity data for structurally similar chromene derivatives?
Discrepancies may arise from assay conditions, solubility, or off-target effects. A systematic approach includes:
- Comparative assays : Test compounds under identical conditions (e.g., cell lines, concentrations).
- In silico studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like β-amyloid (anti-Alzheimer activity) .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing ethyl with halogen groups) to isolate key pharmacophores .
Q. What advanced methodologies optimize the catalytic efficiency of chromene synthesis?
Recent advances focus on green chemistry and catalyst design:
- Organocatalysts : Proline derivatives or thiourea catalysts enhance enantioselectivity in 2-amino-4H-chromene synthesis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields .
- Flow chemistry : Enables scalable production with real-time monitoring of intermediates .
Q. How can computational tools aid in designing novel this compound analogs?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to prioritize compounds for synthesis .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to refine lead compounds .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
